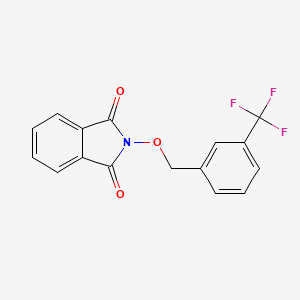

N-(3-trifluoromethylbenzyloxy)phthalimide

Description

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)11-5-3-4-10(8-11)9-23-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCBZQSGCSEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321265 | |

| Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30777-88-9 | |

| Record name | NSC372538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Trifluoromethylbenzyloxy Phthalimide and Analogous N Alkoxyphthalimides

Classical and Modified Approaches for N-Substitution on the Phthalimide (B116566) Scaffold

Traditional methods for the synthesis of N-substituted phthalimides have been refined over the years to enhance yields and applicability, particularly for the introduction of alkoxy groups onto the nitrogen atom of the phthalimide ring.

Adaptations of the Gabriel Synthesis for N-Alkoxyphthalimide Formation

The Gabriel synthesis, a well-established method for forming primary amines from alkyl halides, has been adapted for the synthesis of N-alkoxyphthalimides. The traditional method involves the N-alkylation of a potassium or sodium salt of phthalimide. For the preparation of N-alkoxyphthalimides, a modified approach is employed where N-hydroxyphthalimide (NHPI) is used as the starting material.

This modified Gabriel reaction typically involves the reaction of N-hydroxyphthalimide with an appropriate alkyl halide in the presence of a base. While bases like triethylamine (B128534) or potassium carbonate have been used, they can result in long reaction times and variable yields. A significant improvement was achieved by using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent like N,N-dimethylformamide (DMF). This system demonstrates a marked increase in reaction rate, leading to cleaner reactions, simpler work-up procedures, and consistently high yields. The reaction generally proceeds quickly at room temperature, often within an hour.

The general scheme for this synthesis is as follows: N-hydroxyphthalimide is treated with an alkyl halide and a base, leading to the formation of the corresponding N-alkoxyphthalimide. This method avoids the overalkylation often seen in traditional amine synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| N-hydroxyphthalimide | Alkyl Halide | DBU | DMF | Room Temp, 0.5-2 h | N-alkoxyphthalimide | High |

| N-hydroxyphthalimide | Propargyl Bromide | DBU | DMF | Room Temp, 25 min | N-(Propargyloxy)phthalimide | 96% |

Direct Condensation Reactions Involving Phthalic Anhydride (B1165640) and Hydroxylamines

A straightforward and common method for synthesizing the precursor N-hydroxyphthalimide involves the direct condensation of phthalic anhydride with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. This reaction is typically carried out in an aqueous solution or in the presence of an organic solvent.

The process involves heating a mixture of phthalic anhydride and a hydroxylamine salt. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity. For instance, reacting phthalic anhydride with hydroxylamine hydrochloride in a hydrated organic solvent like aqueous dioxane at temperatures between 60-120°C can produce N-hydroxyphthalimide in yields of 90-95% and high purity. One advantage of this method is that it can be performed without the need for inorganic salt promoters, which simplifies the purification process. The pH of the aqueous solution is a critical parameter, with a range of 4 to 6 being preferable for the formation of N-hydroxyphthalimide.

The reaction mechanism involves a nucleophilic attack of the amino group of hydroxylamine on a carbonyl carbon of the phthalic anhydride, leading to a ring-opening and subsequent cyclization to form the imide ring.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purity |

| Phthalic Anhydride | Hydroxylamine Hydrochloride | Hydrated Dioxane | 100-105 °C | 2.5 h | 95% | 97% |

| Phthalic Anhydride | Hydroxylamine Sulfate | Water/NaOH | 90 °C | 15 min | - | - |

| Phthalic Anhydride | Amines | Acetic Acid | Reflux | 4 h | Satisfactory | - |

Advanced Synthetic Strategies

To overcome the limitations of classical methods, several advanced synthetic strategies have been developed. These modern techniques often provide milder reaction conditions, higher efficiency, and broader applicability for the synthesis of N-alkoxyphthalimides and related structures.

Application of Mitsunobu Reaction in N-Alkoxylation of Phthalimides

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and N-substituted imides, with a characteristic inversion of stereochemistry at the alcohol carbon. This reaction is particularly useful for the N-alkoxylation of phthalimides under mild conditions.

In this context, N-hydroxyphthalimide acts as the acidic nucleophile. The reaction typically involves combining an alcohol, N-hydroxyphthalimide, and a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), in a suitable solvent. An azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), is then added to the mixture. The triphenylphosphine and the azodicarboxylate react to form a phosphonium (B103445) intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group. The phthalimide anion then displaces the activated hydroxyl group via an SN2 reaction, resulting in the formation of the N-alkoxyphthalimide.

This method is advantageous due to its mild reaction conditions and high yields. However, the use of expensive azodicarboxylate reagents and the difficulty in removing byproducts like triphenylphosphine oxide can be drawbacks for large-scale synthesis.

| Alcohol | Nucleophile | Reagents | Product | Key Feature |

| Primary/Secondary Alcohol | N-hydroxyphthalimide | PPh3, DEAD/DIAD | N-alkoxyphthalimide | Inversion of configuration |

| Racemic Alcohol | Phthalimide | Tributylphosphine, DIAD | N-alkylphthalimide | - |

Transition Metal-Catalyzed Coupling Reactions for Related Phthalimide Structures (e.g., N-(trifluoromethylthio)phthalimide synthesis)

Transition metal catalysis has emerged as a versatile and powerful strategy for the synthesis of a wide array of N-substituted phthalimides. Catalysts based on metals such as nickel, palladium, and rhodium have been employed in various transformations, including carbonylative cyclizations and cross-coupling reactions. These methods often provide access to complex phthalimide structures that are difficult to obtain through traditional means.

For example, nickel-catalyzed decarbonylative addition reactions of phthalimides with alkynes have been developed to construct isoquinolone and isoindolinone core structures. Similarly, palladium-catalyzed carbonylative cyclization of compounds like 1,2-dihaloarenes with amines offers a route to N-substituted phthalimides.

A specific and important application of these advanced methods is the synthesis of N-(trifluoromethylthio)phthalimide, a valuable reagent for introducing the trifluoromethylthio (SCF3) group into organic molecules. This shelf-stable, electrophilic trifluoromethylthiolating reagent can be synthesized through various methods. For instance, it can be used in copper-catalyzed reactions with boronic acids and alkynes to form trifluoromethylthiolated products. The synthesis of related N-difluoromethylthio and N-[(ethoxycarbonyl)difluoromethyl]thio phthalimides has also been reported, highlighting the versatility of these approaches in creating novel fluorinated reagents.

| Catalyst System | Reactants | Reaction Type | Product Type |

| Nickel/PMe3 | N-arylphthalimide, Alkyne | Decarbonylative Addition | Isoquinolone |

| Palladium on Carbon | o-halobenzoic acid, Amine | Carbonylative Cyclization | N-substituted phthalimide |

| Copper | N-(trifluoromethylthio)phthalimide, Boronic Acid | Cross-coupling | Aryl-SCF3 |

| Rhodium | Isocyanate, Benzoic Acid | C-H activation/carbonylation | N-substituted phthalimide |

Microwave-Assisted and Green Chemistry Approaches for Phthalimide Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Microwave-assisted synthesis and other green chemistry approaches have been successfully applied to the synthesis of phthalimides, offering advantages such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles.

Microwave irradiation has been shown to be a highly efficient energy source for driving the reaction between phthalic anhydride and various amines or amino acids. These reactions can often be carried out under solvent-free ("dry") conditions, which further enhances their green credentials by reducing solvent waste. For example, the synthesis of various phthalimide derivatives from phthalic anhydride and amines like urea, glycine, and aniline (B41778) has been achieved with good to excellent yields in a matter of minutes using a domestic microwave oven.

Green chemistry principles are also being applied more broadly to phthalimide synthesis. This includes the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. Photocatalysis using organic dyes and visible light represents another green approach, enabling reactions under mild and eco-friendly conditions. For instance, N-(acyloxy)phthalimides, derived from biomass, can undergo decarboxylative alkylation when irradiated with green light in the presence of an organic dye catalyst. These methods align with the goals of sustainable chemistry by minimizing hazardous waste and utilizing renewable resources.

| Approach | Reactants | Conditions | Key Advantage(s) |

| Microwave-Assisted | Phthalic Anhydride, Amines/Amino Acids | Solvent-free or in solution | Rapid reaction times, high yields |

| Photocatalysis | N-(acyloxy)phthalimide, Alkene | Green light, organic dye | Use of renewable feedstocks, mild conditions |

| Aqueous Synthesis | α-oxo ketene-N,S-acetals, Hydrazine (B178648) hydrates | Water as solvent | Eco-friendly, reusable medium |

Considerations for Stereoselective Synthesis and Chiral Induction

The stereoselective synthesis of N-(3-trifluoromethylbenzyloxy)phthalimide, where the chirality is centered at the benzylic carbon of the benzyloxy moiety, presents a significant synthetic challenge. Achieving high enantiopurity in the final product necessitates careful consideration of the synthetic strategy, primarily focusing on two approaches: the use of an enantiomerically enriched starting material or the application of a chiral catalyst or auxiliary to induce stereoselectivity during the formation of the crucial C-O bond.

A primary and often more straightforward strategy involves starting the synthesis with an enantiomerically pure or enriched form of 1-(3-trifluoromethylphenyl)ethanol. This chiral secondary benzylic alcohol can then be coupled with N-hydroxyphthalimide to yield the desired enantiomer of this compound. A highly effective method for obtaining enantiopure benzylic alcohols is through enzymatic kinetic resolution of the corresponding racemic mixture.

For instance, the kinetic resolution of the structurally similar racemic 1-(4-(trifluoromethyl)phenyl)ethanol has been successfully achieved using lipase-catalyzed transesterification. researchgate.net In a study, Lipase PS from Pseudomonas cepacia was employed with vinyl acetate (B1210297) as the acyl donor, resulting in the resolution of the alcohol enantiomers with an enantiomeric excess of the remaining substrate (ees) exceeding 99.0% at a conversion of 50.3%. researchgate.net This demonstrates the feasibility of using enzymatic methods to access the required chiral precursor for the synthesis of this compound.

Table 1: Enzymatic Kinetic Resolution of Analogous Benzylic Alcohols

| Substrate | Enzyme | Acyl Donor | Enantiomeric Excess (ees) | Conversion (c) | Reference |

|---|---|---|---|---|---|

| 1-(4-(trifluoromethyl)phenyl)ethanol | Lipase PS from Pseudomonas cepacia | Vinyl acetate | >99.0% | 50.3% | researchgate.net |

| (R,S)-1-phenylethanol | Novozyme 435 | Vinyl acetate | 100% | - | nih.gov |

Once the enantiomerically pure 1-(3-trifluoromethylphenyl)ethanol is obtained, its coupling with N-hydroxyphthalimide can be achieved through various methods, with the Mitsunobu reaction being a prominent choice. The Mitsunobu reaction is well-documented to proceed with a high degree of inversion of stereochemistry at the alcohol's chiral center. acs.orgorganic-chemistry.org This stereospecificity is a critical consideration, as the choice of the starting alcohol enantiomer will directly determine the configuration of the final product. For example, using (R)-1-(3-trifluoromethylphenyl)ethanol would be expected to yield (S)-N-(3-trifluoromethylbenzyloxy)phthalimide. However, it is important to note that for certain benzylic alcohols, particularly those with electron-donating substituents, some degree of racemization can occur during the Mitsunobu reaction. acs.org

An alternative, though more challenging, approach is the direct enantioselective synthesis from a prochiral ketone, 3'-(trifluoromethyl)acetophenone. This can be achieved through asymmetric reduction to produce the chiral alcohol in situ, followed by reaction with N-hydroxyphthalimide. A study on the asymmetric synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol utilized a recombinant E. coli whole-cell system containing a carbonyl reductase, achieving an enantiomeric excess of over 99.9%. nih.gov

The development of a catalytic asymmetric Mitsunobu-type reaction for the direct coupling of a racemic alcohol with N-hydroxyphthalimide would represent a more atom-economical approach. This would likely involve the use of chiral phosphine ligands to control the stereochemical outcome. nih.govnih.gov While the development of such ligands for a wide range of asymmetric reactions is an active area of research, specific applications for the enantioselective O-alkylation of N-hydroxyphthalimide with secondary benzylic alcohols are not yet well-established. The design of a suitable chiral phosphine would need to account for effective discrimination between the two enantiomers of the benzylic alcohol during the formation of the key phosphonium intermediate.

Advanced Spectroscopic and Structural Elucidation of N 3 Trifluoromethylbenzyloxy Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(3-trifluoromethylbenzyloxy)phthalimide, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the phthalimide (B116566) group and the 3-trifluoromethylbenzyloxy moiety.

The four protons of the phthalimide ring system typically appear as a complex multiplet, often as two distinct sets of signals due to the symmetrical nature of the ring. These are generally found in the downfield aromatic region of the spectrum, approximately between δ 7.7 and 8.0 ppm. plos.orgchemicalbook.com The benzylic methylene (B1212753) protons (-O-CH₂-Ar) are expected to produce a sharp singlet further upfield, typically around δ 5.0-5.5 ppm. The protons on the 3-trifluoromethylphenyl ring would present as a set of multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group.

Table 1: Expected ¹H NMR Data for this compound This is a representation of expected data based on analogous structures. Actual experimental values may vary.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 - 7.95 | m | 2H | Phthalimide Protons (H-a) |

| 7.75 - 7.85 | m | 2H | Phthalimide Protons (H-b) |

| 7.60 - 7.80 | m | 4H | 3-Trifluoromethylphenyl Protons |

| 5.30 | s | 2H | Benzylic Protons (-OCH₂-) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the imide group are expected to be the most deshielded, appearing significantly downfield (δ 165-168 ppm). plos.org The aromatic carbons of both the phthalimide and the benzyl (B1604629) rings would resonate in the typical aromatic region (δ 120-140 ppm). The carbon atom of the trifluoromethyl group (-CF₃) is characteristically observed as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org The benzylic methylene carbon (-OCH₂-) would appear further upfield.

Table 2: Expected ¹³C NMR Data for this compound This is a representation of expected data based on analogous structures. Actual experimental values may vary.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~167 | Imide Carbonyl (C=O) |

| ~135 | Aromatic CH (Phthalimide) |

| ~132 | Quaternary Aromatic C (Phthalimide) |

| ~122-138 | Aromatic C (Benzyl Ring) |

| ~124 (q) | Trifluoromethyl Carbon (-CF₃) |

| ~124 | Aromatic CH (Phthalimide) |

| ~78 | Benzylic Carbon (-OCH₂-) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single, sharp signal (a singlet) in the spectrum. The chemical shift of this signal is sensitive to the electronic environment of the CF₃ group. nih.gov For trifluoromethyl groups attached to a benzene (B151609) ring, the chemical shift is typically observed in the range of δ -60 to -65 ppm, relative to a CFCl₃ standard. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would be dominated by characteristic bands from the imide and trifluoromethyl groups.

The most prominent features would be the strong absorptions from the carbonyl groups of the phthalimide ring. These typically appear as two distinct bands: an asymmetric C=O stretching vibration around 1775-1795 cm⁻¹ and a symmetric stretching vibration around 1715-1735 cm⁻¹. rsc.org Other significant absorptions would include C-N stretching of the imide, C-O stretching of the benzyloxy ether linkage, aromatic C-H stretching above 3000 cm⁻¹, and very strong, characteristic bands for the C-F stretching vibrations of the CF₃ group, typically found in the 1100-1350 cm⁻¹ region. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound This is a representation of expected data based on analogous structures. Actual experimental values may vary.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic |

| ~1780 | C=O Asymmetric Stretch | Imide |

| ~1725 | C=O Symmetric Stretch | Imide |

| 1100 - 1350 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1000 - 1100 | C-O Stretch | Ether (Ar-CH₂-O) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₆H₁₀F₃NO₃), the theoretical exact mass can be calculated. In positive-ion ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. For N-substituted phthalimide derivatives, common fragmentation includes cleavage at the bonds adjacent to the nitrogen and oxygen atoms. xml-journal.net Expected fragmentation could involve the loss of the 3-trifluoromethylbenzyl group to yield an ion corresponding to protonated N-hydroxyphthalimide, or cleavage to form a stable 3-trifluoromethylbenzyl cation. researchgate.net

Table 4: Predicted HRMS Data for this compound This is a representation of expected data based on analogous structures. Actual experimental values may vary.

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₁₆H₁₁F₃NO₃]⁺ | 334.0686 | Protonated Molecule [M+H]⁺ |

| [C₈H₈F₃O]⁺ | 177.0522 | 3-Trifluoromethylbenzyl Cation Fragment |

| [C₈H₆NO₃]⁺ | 164.0342 | N-Hydroxyphthalimide Cation Fragment |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Lattice Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

Table 5: Illustrative Crystal Data Parameters from X-ray Diffraction This table shows the type of data obtained from an X-ray diffraction study, based on a related compound nih.gov. Specific values for the title compound are not available.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Dihedral Angle | Angle between the phthalimide and phenyl rings |

Chemical Reactivity and Mechanistic Investigations of N 3 Trifluoromethylbenzyloxy Phthalimide

Reactivity at the Imide Nitrogen Center: Nucleophilic and Electrophilic Transformations

The nitrogen atom of the phthalimide (B116566) group in N-(3-trifluoromethylbenzyloxy)phthalimide is generally considered to be sterically hindered and electronically deactivated towards direct nucleophilic or electrophilic attack due to the presence of the bulky benzyloxy substituent and the electron-withdrawing nature of the adjacent carbonyl groups. However, the broader class of N-alkoxyphthalimides has been shown to act as nitrogen electrophiles under certain conditions.

In a nickel-catalyzed reductive cross-coupling reaction, N-methoxyphthalimides have been demonstrated to serve as nitrogen electrophiles, enabling the construction of C-N bonds. digitellinc.com This suggests that under reductive conditions, the N-O bond of this compound could be cleaved, leading to a reactive nitrogen-centered species capable of participating in coupling reactions.

While direct electrophilic attack on the imide nitrogen is uncommon, derivatization of the phthalimide ring itself can be achieved through electrophilic aromatic substitution, although the presence of the deactivating carbonyl groups makes such reactions challenging.

Transformations Involving the Trifluoromethylbenzyloxy Moiety

The trifluoromethylbenzyloxy portion of the molecule offers several avenues for chemical transformation, primarily centered on the aromatic ring and the benzyloxy linkage.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly influences the reactivity of the attached benzene (B151609) ring. Its strong deactivating effect makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. When such reactions do occur, the trifluoromethyl group acts as a meta-director. This directing effect is a consequence of the destabilization of the ortho and para arenium ion intermediates through resonance.

The deactivating nature of the trifluoromethyl group can be quantified by comparing the relative rates of reaction of trifluoromethylbenzene with benzene in electrophilic aromatic substitutions.

| Reaction | Relative Rate (Benzene = 1) |

| Nitration | 6 x 10-5 |

| Bromination | 5.6 x 10-6 |

| Friedel-Crafts Acylation | 1.1 x 10-7 |

This table presents generalized data on the reactivity of trifluoromethylbenzene in electrophilic aromatic substitution, which serves as a model for the trifluoromethylbenzyloxy moiety in the title compound.

Conversely, the electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.

The N-O bond of the benzyloxy linkage is susceptible to cleavage under various conditions, a reaction that is fundamental to the use of N-alkoxyphthalimides as radical precursors. This cleavage can be induced photochemically, electrochemically, or through the use of reducing agents, generating a benzyloxy radical and a phthalimide anion.

The benzylic C-H bonds of the trifluoromethylbenzyloxy group are also potential sites for reaction. For instance, free radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. This functionalized intermediate can then undergo further nucleophilic substitution reactions, allowing for a variety of derivatizations.

Common methods for the cleavage of N-benzyloxy groups include catalytic hydrogenation, which typically employs a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere.

Oxidative and Reductive Transformations of the Phthalimide Core

The phthalimide core of this compound can undergo both oxidative and reductive transformations. The two carbonyl groups within the phthalimide structure are the primary sites for reduction.

Reduction of the phthalimide ring can lead to different products depending on the reducing agent and reaction conditions. The use of sodium borohydride (B1222165) (NaBH4) can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a hydroxylactam. Further reduction can lead to the corresponding lactam. Electrochemical methods have also been employed for the controlled reduction of cyclic imides to hydroxylactams and lactams. researchgate.net

Conversely, the phthalimide ring is generally resistant to oxidation due to its aromatic character and the presence of the deactivating carbonyl groups. However, oxidative cleavage of the phthalimide ring can be achieved under harsh conditions. More commonly, the phthalimide group is used as a protecting group for amines and is removed via hydrazinolysis, which involves nucleophilic attack by hydrazine (B178648) on the carbonyl carbons, leading to the formation of phthalhydrazide (B32825) and the release of the protected amine. While this is not a direct oxidation or reduction of the phthalimide core itself, it is a key transformation of the phthalimide moiety.

| Reagent/Condition | Product |

| Sodium Borohydride (NaBH4) | Hydroxylactam |

| Electrochemical Reduction | Hydroxylactam/Lactam |

| Hydrazine (NH2NH2) | Phthalhydrazide (ring-opened) |

This table summarizes common reductive and cleavage reactions of the phthalimide core.

Exploration of Reaction Kinetics and Proposed Mechanistic Pathways

Pulse radiolysis studies on N-(acyloxy)phthalimides have been conducted to understand the kinetics of their oxidation and reduction. digitellinc.com These studies provide valuable data on the rates of electron transfer to and from the phthalimide moiety and the subsequent radical reactions.

The mechanism of N-O bond cleavage in N-alkoxyphthalimides often involves a single-electron transfer (SET) process. In photoredox catalysis, for example, a photocatalyst absorbs light and transfers an electron to the N-alkoxyphthalimide, leading to the formation of a radical anion which then fragments to give an alkoxy radical and the phthalimide anion.

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the reaction mechanisms of N-hydroxyphthalimide-catalyzed oxidations. nih.gov These studies help to elucidate the energetics of different reaction pathways and the structures of key intermediates and transition states. For this compound, a plausible mechanistic pathway for radical generation would involve the initial formation of a radical anion, followed by cleavage of the N-O bond to release the 3-trifluoromethylbenzyloxy radical. The stability of this benzylic radical would be a key factor in the kinetics of this process.

Computational Chemistry and Molecular Modeling of N 3 Trifluoromethylbenzyloxy Phthalimide

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and identify stable conformations of N-(3-trifluoromethylbenzyloxy)phthalimide. nih.govcmu.edu These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.

The geometry of the molecule is first optimized to find its lowest energy arrangement. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govnih.gov The resulting optimized structure allows for the analysis of bond lengths, bond angles, and dihedral angles. For this compound, key structural features include the planar phthalimide (B116566) ring system and the flexible benzyloxy linker, with the trifluoromethyl group influencing the electronic properties of the benzyl (B1604629) ring.

From the optimized geometry, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting non-covalent interactions. nih.gov

Conformational analysis involves scanning the potential energy surface by systematically rotating the flexible dihedral angles, primarily around the C-O-N-C bonds of the benzyloxy linker. This process helps identify various low-energy conformers and the energy barriers between them, revealing the molecule's preferred shapes. rcsi.com

Table 1: Representative Quantum Chemical Properties of this compound (Illustrative Data)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

| Molecular Electrostatic Potential | Negative potential around carbonyl oxygens; Positive potential around benzyl protons | Predicts sites for intermolecular interactions |

Molecular Dynamics Simulations for Investigating Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a detailed picture of its conformational landscape, flexibility, and stability in different environments, such as in solution. nih.govresearchgate.net

An MD simulation begins with an initial structure, often the lowest-energy conformation obtained from quantum chemical calculations. This structure is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes. The simulation proceeds by solving Newton's equations of motion for each atom, allowing the molecule to move and explore different conformations over a set period, typically nanoseconds to microseconds.

Analysis of the MD trajectory provides valuable information. The Root Mean Square Deviation (RMSD) of the atomic positions over time indicates the stability of the simulation and whether the molecule has reached an equilibrium state. The Root Mean Square Fluctuation (RMSF) of individual atoms or groups reveals the flexibility of different parts of the molecule. nih.gov For this compound, the phthalimide group is expected to be rigid, while the benzyloxy linker, particularly the -O-CH2- segment, would show higher flexibility.

By analyzing the dihedral angles of the linker throughout the simulation, one can map the accessible conformational space and the probability of finding the molecule in a particular conformation. This provides a dynamic view of the molecule's shape, complementing the static picture from quantum calculations. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Observables

| Parameter / Observable | Typical Value / Description | Insight Provided |

| Simulation Time | 100 ns | Duration over which molecular motion is observed |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of a solvent environment |

| Average RMSD | 1.5 - 2.5 Å (for non-hydrogen atoms) | Overall structural stability during the simulation |

| RMSF of Phthalimide Ring | Low | Indicates rigidity of this molecular fragment |

| RMSF of Benzyloxy Linker | High | Indicates flexibility and conformational freedom |

Molecular Docking Studies for Ligand-Macromolecule Interaction Prediction (conceptual framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.govresearchgate.net

The conceptual framework for a docking study of this compound involves several key steps:

Target Selection and Preparation: A biologically relevant macromolecule (e.g., an enzyme implicated in a disease) is chosen as the receptor. Its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB). The receptor structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site. nih.gov

Ligand Preparation: The 3D structure of this compound is generated and optimized, usually through energy minimization, to ensure a realistic conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site. nih.gov Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. nih.govmedium.com

Analysis of Results: The top-ranked poses are analyzed to understand the specific intermolecular interactions stabilizing the complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.com The phthalimide ring may engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), while the carbonyl oxygens can act as hydrogen bond acceptors. The trifluoromethyl group can form halogen bonds or participate in hydrophobic interactions.

Table 3: Conceptual Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Interaction Type | Potential Interacting Residue (Example) | Ligand Moiety Involved | Significance |

| Hydrogen Bonding | Lysine (LYS) | Phthalimide Carbonyl Oxygen | Key anchoring interaction |

| π-π Stacking | Phenylalanine (PHE) | Phthalimide Ring / Benzyl Ring | Stabilizes binding in hydrophobic pocket |

| Hydrophobic Interaction | Leucine (LEU), Valine (VAL) | Trifluoromethylbenzyl Group | Contributes to binding affinity |

| Halogen Bonding | Aspartate (ASP) Carbonyl | Trifluoromethyl Group | Specific electrostatic interaction |

Quantitative Structure-Property Relationship (QSPR) Modeling to Correlate Structure with Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to one of its physicochemical properties. mdpi.com These models are used to predict properties like solubility, lipophilicity (logP), and boiling point for new or untested compounds, saving time and resources. nih.govnih.gov

Developing a QSPR model for this compound and related compounds involves these steps:

Data Set Collection: A dataset of diverse molecules, including the target compound, with experimentally determined values for the property of interest (e.g., aqueous solubility) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, including topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., partial charges) features. arkat-usa.orgresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the experimental property. ijpsr.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model training). ijpsr.com

For a molecule like this compound, descriptors related to its size, polarity, and hydrogen bonding capacity would be important. For instance, the presence of the trifluoromethyl group would be captured by descriptors related to halogen count and electronic effects, which are known to influence properties like lipophilicity and metabolic stability. nih.gov The phthalimide group contributes to polarity and potential hydrogen bonding.

Table 4: Relevant Molecular Descriptors for a QSPR Model of Aqueous Solubility (Illustrative)

| Descriptor Class | Example Descriptor | Expected Influence on Solubility | Rationale |

| Topological | Molecular Weight (MW) | Negative | Larger molecules are often less soluble. |

| Electronic | Molar Refractivity (AMR) | Positive/Negative | Relates to polarizability and volume. |

| Constitutional | Number of Fluorine Atoms (nF) | Negative | Increases lipophilicity. |

| Geometrical | Polar Surface Area (PSA) | Positive | Reflects hydrogen bonding capacity with water. |

Advanced Applications in Organic Synthesis and Material Science

N-(3-trifluoromethylbenzyloxy)phthalimide as a Building Block in Multi-Step Organic Synthesis

The phthalimide (B116566) group is a cornerstone in synthetic organic chemistry, widely employed as a precursor for primary amines via the Gabriel synthesis. organic-chemistry.org Phthalimide and its derivatives serve as robust building blocks, enabling the introduction of nitrogen-containing functionalities into complex molecular architectures. japsonline.com The synthesis of N-substituted phthalimides is often straightforward, commonly achieved by condensing phthalic anhydride (B1165640) with a primary amine or by alkylating potassium phthalimide. organic-chemistry.org

This compound can be viewed as a specialized building block that introduces a more complex, functionalized moiety in a single step. Its synthesis would typically involve the reaction of N-hydroxyphthalimide with 3-(trifluoromethyl)benzyl halide. Once incorporated into a larger molecule, the phthalimide group can be cleaved, or the entire N-(3-trifluoromethylbenzyloxy)amino group can be utilized for further transformations. This makes the compound a valuable intermediate for creating molecules that require the specific steric and electronic properties conferred by the 3-trifluoromethylbenzyloxy group, which is of interest in medicinal chemistry and agrochemistry for its potential to enhance metabolic stability and binding affinity. The general utility of phthalimide derivatives in multi-step synthesis is well-documented, with applications ranging from the preparation of pharmaceuticals to polymers. mdpi.comeijppr.comresearchgate.net

Utilization as a Protecting Group Strategy in Complex Molecule Construction

The phthaloyl (Phth) group is a well-established and highly stable protecting group for primary amines. organic-chemistry.org Its stability under a wide range of reaction conditions makes it invaluable during complex, multi-step syntheses where other parts of a molecule are being modified. The phthalimide's cyclic diacyl structure renders the nitrogen lone pair significantly less nucleophilic, protecting the amine from alkylation, acylation, and oxidation. nih.gov Deprotection is most commonly achieved via hydrazinolysis (the Ing-Manske procedure), although alternative milder methods using reagents like sodium borohydride (B1222165) followed by acetic acid, or treatment with alkanolamines, have been developed to avoid harsh conditions and improve compatibility with sensitive substrates. rsc.orggoogle.comorganic-chemistry.orggoogle.com

While the primary use of the phthalimide group is for amine protection, the N-O bond in N-alkoxyphthalimides presents a different strategic possibility. N-(acyloxy)phthalimide derivatives, for instance, are widely used as precursors to generate radicals via the photocatalytic cleavage of the N-O bond. researchgate.netnih.gov In the case of this compound, the N-O-C linkage offers a potential point of cleavage. The benzylic position, activated by the adjacent oxygen and the aromatic ring, could be susceptible to reductive or oxidative cleavage. For example, methods for the selective oxidative cleavage of benzyl (B1604629) C-N bonds are known, suggesting that similar strategies might be developed for the C-O bond in this context. nih.gov Such a cleavage would regenerate N-hydroxyphthalimide, effectively making the 3-trifluoromethylbenzyl group a protecting group for the N-hydroxy functionality, which is itself a useful synthetic intermediate.

| Protecting Group | Typical Substrate | Common Deprotection Reagents | Key Features |

| Phthaloyl (Phth) | Primary Amines | Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) ; Sodium borohydride (NaBH₄) / Acetic Acid organic-chemistry.org; Alkanolamines google.com | High stability; Prevents racemization in amino acid synthesis organic-chemistry.org |

| Benzyloxycarbonyl (Cbz) | Amines | Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.org; AlCl₃ in HFIP organic-chemistry.org | Easily removed by hydrogenation; Sensitive to strong acids/bases |

| Benzyl (Bn) | Amines, Alcohols, Thiols | Catalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk | Stable to many reagents; Can be cleaved selectively |

| tert-Butoxycarbonyl (Boc) | Amines | Strong acids (e.g., Trifluoroacetic Acid, HCl) fishersci.co.uk | Acid-labile; Stable to bases and nucleophiles |

Development of Novel Fluorinated Reagents and Catalysts (e.g., drawing parallels with N-(trifluoromethylthio)phthalimide)

The development of shelf-stable, easy-to-handle reagents for the introduction of fluorinated groups is a major focus in modern organic chemistry. wikipedia.org A prominent example from the phthalimide family is N-(trifluoromethylthio)phthalimide. This crystalline solid has been extensively used as a versatile and electrophilic source of the trifluoromethylthio (SCF₃) group. semanticscholar.orgtcichemicals.com It enables the direct trifluoromethylthiolation of a wide variety of nucleophiles, including boronic acids, alkynes, and carbonyl compounds, often under catalytic conditions. tcichemicals.comrsc.org Interestingly, N-(trifluoromethylthio)phthalimide has also been utilized in a novel capacity as a fluorinating reagent for the conversion of carboxylic acids to acyl fluorides, demonstrating the diverse reactivity that can be unlocked from the phthalimide scaffold. rsc.orgkaust.edu.sa

| Phthalimide-Based Reagent | Function | Reactive Species Delivered | Typical Substrates |

| N-(Trifluoromethylthio)phthalimide | Trifluoromethylthiolating Agent semanticscholar.orgtcichemicals.com | Electrophilic "SCF₃⁺" | β-ketoesters, Oxindoles, Boronic acids, Alkynes rsc.org |

| N-(Trifluoromethylthio)phthalimide | Deoxyfluorinating Agent rsc.orgkaust.edu.sa | Fluoride Source (indirectly) | Carboxylic Acids rsc.org |

| N-(Trifluoromethylseleno)phthalimide | Trifluoromethylselenolating Agent researchgate.net | Electrophilic "SeCF₃⁺" | Ynones researchgate.net |

| [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | Fluoroalkylthiolating Agent acs.orgacs.org | Electrophilic "SCF₂CO₂Et⁺" | Heteroarenes, β-ketoesters, Thiols acs.org |

| N-(Acyloxy)phthalimide | Alkyl Radical Precursor nih.gov | R• (via decarboxylation) | Alkenes nih.gov |

Exploration in Functional Materials with Unique Properties (e.g., triboluminescence)

The search for new organic functional materials has identified certain molecular scaffolds that are predisposed to exhibit unique photophysical or mechanical properties. rsc.org Phthalimide derivatives containing trifluoromethylphenyl groups have emerged as a promising class of compounds for applications in materials science, particularly in the field of optoelectronics. rsc.orgnih.gov

Research has shown that trifluoromethylphenyl-substituted phthalimides can form noncentrosymmetric crystals that exhibit triboluminescence (TL)—the emission of light upon mechanical stress. acs.orgnih.govfigshare.com The presence of the trifluoromethyl group and the specific arrangement of the molecules in the crystal lattice are crucial for this property. In one study, a series of N-(trifluoromethylphenyl)phthalimides substituted with various electron-donating aryl groups were synthesized, and their photoluminescent and triboluminescent characteristics were evaluated. It was found that introducing electron-rich π-conjugated units could enhance the luminescence intensity and tune the emission color. nih.gov Furthermore, related N-trifluoromethylphenyl-phthalimide derivatives have been investigated as n-type organic semiconductors for use in field-effect transistors (FETs), demonstrating their potential in electronic devices. rsc.org

Although this compound is an N-alkoxy derivative rather than an N-aryl derivative, it contains the two key structural components identified as important for these properties: the phthalimide core and a trifluoromethyl-substituted benzene (B151609) ring. The flexible benzyloxy linker may influence the crystal packing and, consequently, the material's properties. However, the structural parallels suggest that this compound and its derivatives are worthy candidates for exploration in the development of novel functional materials, including those with potential triboluminescent or unique photophysical properties. researchgate.net

| Compound Structure | Property Observed | Key Structural Features | Potential Application |

| N-(Trifluoromethylphenyl)phthalimides with oligothienyl/oligophenyl groups | Triboluminescence (TL), Photoluminescence (PL) nih.gov | Trifluoromethylphenyl group, π-conjugated substituents, Noncentrosymmetric crystal packing | Mechanical stress sensors, Lighting |

| N-(Trifluoromethylphenyl)phthalimides with oligoselenophene groups | n-type semiconductivity rsc.org | Trifluoromethylphenyl group, Selenophene units, Layered crystal structure | Organic Field-Effect Transistors (OFETs) |

| N-(2,3,4-Trifluorophenyl)phthalimide | Intermediate for electroluminescent materials nih.gov | Trifluorophenyl group, Planar phthalimide system | Organic Light-Emitting Diodes (OLEDs) |

Structure Activity Relationship Sar Studies of N 3 Trifluoromethylbenzyloxy Phthalimide Analogs

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Systematic chemical modifications of N-(3-trifluoromethylbenzyloxy)phthalimide analogs have revealed that even minor structural changes can significantly influence their biological activity. The primary focus of these studies has often been on enhancing anticonvulsant properties, with research indicating that the phthalimide (B116566) pharmacophore plays a key role in interacting with biological targets such as voltage-gated sodium channels. nih.gov

The nature of the substituent on the nitrogen atom of the phthalimide is a key determinant of activity. While a rigid phenyl ring attached to the phthalimide nitrogen has been a common feature in many active compounds, studies have shown that it is not an absolute requirement. ptfarm.pl Flexible linkers, such as the benzyloxy group, can also confer significant biological activity.

The following table summarizes the impact of various substitutions on the anticonvulsant activity of N-substituted phthalimide analogs, based on common findings in the field.

| Modification | General Impact on Anticonvulsant Activity | Rationale for Impact |

| Introduction of small, lipophilic groups on an N-phenyl ring | Generally increases activity | Enhances hydrophobic interactions with the receptor. |

| Addition of hydrogen bond donors/acceptors to the phthalimide ring | Can increase activity depending on the target | Facilitates stronger binding to the receptor through hydrogen bonds. |

| Varying the length and flexibility of the linker | Activity is sensitive to linker length and rigidity | Optimal linker length and conformation are necessary for correct positioning in the binding site. |

| Introducing bulky substituents | Often decreases activity | Can cause steric hindrance, preventing proper binding to the receptor. |

Role of the Trifluoromethyl Group in Modulating Molecular Recognition and Binding Affinities

The trifluoromethyl (CF3) group is a common feature in many pharmaceuticals due to its unique electronic properties and its ability to enhance metabolic stability and membrane permeability. In the context of this compound analogs, the CF3 group significantly influences the molecule's interaction with its biological targets.

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. This property can enhance electrostatic and hydrogen bonding interactions with biological targets. Furthermore, the CF3 group is more lipophilic than a methyl group, which can improve the compound's ability to cross the blood-brain barrier, a crucial factor for drugs targeting the central nervous system.

The position of the trifluoromethyl group on the benzyl (B1604629) ring is also critical. While direct comparative studies on the ortho, meta, and para isomers of N-(trifluoromethylbenzyloxy)phthalimide are not extensively documented in the readily available literature, SAR studies on other classes of compounds suggest that the positional isomerism would significantly affect the binding affinity. The meta position, as in this compound, places the bulky and lipophilic CF3 group in a specific spatial orientation that can be crucial for fitting into the binding pocket of a receptor.

The table below illustrates the general effects of incorporating a trifluoromethyl group into a drug candidate's structure.

| Property | Effect of Trifluoromethyl Group | Relevance to Molecular Recognition |

| Lipophilicity | Increased | Enhances membrane permeability and potential for hydrophobic interactions. |

| Metabolic Stability | Increased | Blocks metabolic hotspots, leading to a longer biological half-life. |

| Binding Affinity | Can be enhanced | Can improve interactions with the target protein through favorable electronic and steric effects. |

| Conformation | Can influence molecular conformation | Alters the three-dimensional shape of the molecule, which can affect how it fits into a binding site. |

Significance of the Benzyloxy Linker and its Positional Isomerism on Chemical Properties

The benzyloxy group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding site. This is in contrast to more rigid linkers, which may restrict the necessary conformational adjustments for effective binding.

Positional isomerism of the substituent on the benzyl portion of the benzyloxy linker (i.e., ortho, meta, or para) has a profound impact on the molecule's three-dimensional structure and, consequently, its interaction with biological targets. The relative positions of the substituent and the ether linkage dictate the spatial arrangement of the key functional groups. For this compound, the meta-substitution pattern results in a specific geometric relationship between the trifluoromethyl group and the phthalimide moiety. A change to the ortho or para position would alter this geometry, potentially leading to a different binding mode or a clash with the receptor surface.

While specific data for the positional isomers of N-(trifluoromethylbenzyloxy)phthalimide is sparse in the reviewed literature, general principles of medicinal chemistry suggest that each isomer would exhibit a unique biological activity profile.

The following table outlines the potential implications of positional isomerism on the benzyloxy linker.

| Isomer Position | Potential Impact on Molecular Properties | Hypothesized Effect on Biological Activity |

| Ortho | May introduce steric hindrance near the linker. Can influence intramolecular hydrogen bonding. | Could decrease activity due to steric clashes, or in some cases, enhance it through specific interactions. |

| Meta | Provides a balanced spatial orientation of the substituent relative to the rest of the molecule. | Often a favorable position that allows for effective interaction without significant steric hindrance. |

| Para | Places the substituent at the furthest point from the phthalimide core. | Can be beneficial if a distal interaction is required for binding; may be less effective if proximity is key. |

Influence of Phthalimide Core Substitutions on Overall Molecular Behavior

Modifications to the phthalimide core itself can also significantly alter the biological activity of this compound analogs. The aromatic ring of the phthalimide can be substituted with various functional groups, which can affect the molecule's electronic properties, solubility, and potential for specific interactions with a biological target.

For example, the introduction of electron-donating groups (e.g., amino, methyl) or electron-withdrawing groups (e.g., nitro) can change the electron density of the phthalimide ring system. This can, in turn, affect the strength of π-π stacking interactions with aromatic amino acid residues in a protein's binding site.

In studies of N-phenylphthalimide derivatives for anticonvulsant activity, it was found that substitutions on the phthalimide ring had a clear impact. For instance, a 4-amino substitution was shown to be more potent than a 4-nitro or 4-methyl group. nih.gov This highlights the importance of both the electronic nature and the specific location of the substituent on the phthalimide core.

The table below summarizes the observed influence of different substituents on the phthalimide ring on the anticonvulsant activity of N-phenylphthalimide analogs. nih.gov

| Phthalimide Ring Substituent | Position | Observed Trend in Anticonvulsant Activity |

| Amino (-NH2) | 4 | Most potent |

| Nitro (-NO2) | 4 | More potent than methyl and hydrogen |

| Methyl (-CH3) | 4 | Less potent than amino and nitro |

| Hydrogen (-H) | - | Baseline activity |

| Nitro (-NO2) | 3 | Less potent than 4-substituted analogs |

| Amino (-NH2) | 3 | Least potent among the tested 3- and 4-substituted analogs |

These findings underscore the sensitivity of the biological activity of phthalimide derivatives to the substitution pattern on the core ring structure.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances for N-(3-trifluoromethylbenzyloxy)phthalimide

While direct literature on the synthesis of this compound is not extensively available, its preparation can be reliably inferred from established methods for synthesizing N-alkoxyphthalimides. A primary and efficient route involves the reaction of N-hydroxyphthalimide with 3-(trifluoromethyl)benzyl halide in the presence of a suitable base. researchgate.nettandfonline.com Advances in this area could focus on optimizing reaction conditions to improve yields and minimize reaction times, potentially through the use of microwave irradiation or ultrasound-assisted synthesis. researchgate.net An alternative approach is the Mitsunobu reaction, which allows for the coupling of N-hydroxyphthalimide with 3-(trifluoromethyl)benzyl alcohol. researchgate.net

Future research could explore novel, more sustainable synthetic methodologies. For instance, PIDA-promoted cross-dehydrogenative coupling reactions, which have been successfully applied to other N-alkoxyphthalimides, could offer a metal-free and operationally simple alternative. nih.govrsc.org

Table 1: Potential Synthetic Routes for this compound

| Method | Reactants | Reagents/Conditions | Advantages |

| Alkylation | N-hydroxyphthalimide, 3-(trifluoromethyl)benzyl bromide | Base (e.g., DBU, K₂CO₃), Solvent (e.g., DMF) | High yields, readily available starting materials. researchgate.nettandfonline.com |

| Mitsunobu Reaction | N-hydroxyphthalimide, 3-(trifluoromethyl)benzyl alcohol | DEAD, PPh₃ | Mild conditions, suitable for sensitive substrates. researchgate.net |

| PIDA-mediated Coupling | N-hydroxyphthalimide, 3-(trifluoromethyl)toluene | PIDA (Phenyliodine diacetate) | Metal-free, direct C-H functionalization. nih.govrsc.org |

The structural characterization of this compound would rely on a combination of standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy would be crucial for confirming the connectivity of the molecule. nih.govasianpubs.org The characteristic signals of the phthalimide (B116566) protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the trifluoromethylbenzyl group would provide definitive structural evidence. nih.govasianpubs.org Infrared (IR) spectroscopy would show characteristic absorptions for the carbonyl groups of the phthalimide ring. nih.gov Mass spectrometry would be used to confirm the molecular weight and provide information about the fragmentation pattern of the molecule. nih.govresearchgate.net For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction would be the gold standard. asianpubs.org

Emerging Research Avenues for Chemical Modifications and Derivatization

This compound is a versatile scaffold for further chemical modifications, offering several avenues for derivatization. The phthalimide ring itself can undergo various transformations. For instance, hydrazinolysis with hydrazine (B178648) hydrate (B1144303) is a classic method to cleave the phthalimide group and liberate the corresponding O-(3-(trifluoromethyl)benzyl)hydroxylamine, a valuable synthetic intermediate.

The N-O bond in N-alkoxyphthalimides is also known to be susceptible to cleavage under certain conditions, which can lead to the formation of alkoxy radicals. osi.lv This reactivity opens up possibilities for using this compound in radical-mediated reactions to introduce the 3-(trifluoromethyl)benzyloxy group into other molecules.

Furthermore, the aromatic ring of the trifluoromethylbenzyl moiety could be a target for electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups, although the trifluoromethyl group is deactivating.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Reagent/Conditions | Potential Product |

| Phthalimide Ring Opening | Hydrazine hydrate | O-(3-(trifluoromethyl)benzyl)hydroxylamine |

| N-O Bond Cleavage | Photochemical or reductive conditions | 3-(Trifluoromethyl)benzyloxy radical |

| Aromatic Substitution | Electrophile (e.g., Br₂), Lewis acid | Brominated aromatic derivatives |

Future research should focus on exploring the scope and limitations of these derivatization reactions. The development of selective and high-yielding methods for modifying specific parts of the molecule will be crucial for creating a library of derivatives with diverse chemical properties.

Broader Implications for Organic Synthesis and the Development of Novel Chemical Entities

The exploration of this compound and its derivatives has significant implications for both fundamental organic synthesis and the discovery of new bioactive molecules. As a synthetic intermediate, it serves as a protected form of O-(3-(trifluoromethyl)benzyl)hydroxylamine, a building block that can be used in the synthesis of more complex molecules containing the O-benzylhydroxylamine motif.

The presence of the trifluoromethyl group is of particular importance in medicinal chemistry. mdpi.comscilit.com The -CF₃ group is a well-known bioisostere for other groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. mdpi.comhovione.commdpi.com Therefore, this compound represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications.

Emerging research could focus on synthesizing a diverse library of derivatives and screening them for various biological activities. The combination of the phthalimide core, which is present in a number of biologically active compounds, with the trifluoromethylbenzyloxy moiety could lead to the discovery of new leads in areas such as anticancer, anti-inflammatory, or antimicrobial research. The strategic placement of the trifluoromethyl group on the benzyl (B1604629) ring provides a handle for fine-tuning the electronic and steric properties of the molecule, which is a key aspect of modern drug design. hovione.com

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(3-trifluoromethylbenzyloxy)phthalimide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in dichloromethane (CH2Cl2) under argon, using potassium carbonate as a base. The reaction is performed at 0°C initially, followed by stirring at room temperature for 5 hours. Rotary evaporation removes CH2Cl2, and the product is washed with diethyl ether and dried under vacuum at 70°C to achieve ~89% yield .

- Optimization Tips : Ensure strict temperature control during reagent addition to minimize side reactions. Use argon to prevent moisture interference and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- 1H NMR : Confirms the presence of the trifluoromethyl group (δ ~7.3–7.6 ppm for aromatic protons) and phthalimide backbone (δ ~3.7 ppm for methylene bridges) .

- FT-IR : Identifies carbonyl stretching (~1770 cm⁻¹ for phthalimide) and C-F vibrations (~1150 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the trifluoromethyl group .

Q. How should researchers handle safety concerns related to mutagenicity?

- Guidelines : Ames II testing indicates mutagenicity levels comparable to benzyl chloride. Use fume hoods, gloves, and closed systems during synthesis. Store the compound in amber vials at ≤4°C to avoid thermal decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyloxy position, facilitating nucleophilic substitutions. Its lipophilicity also improves membrane permeability in biological assays .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) or computational modeling (DFT calculations).

Q. What strategies address low yields in scaling up the synthesis?

- Challenges : Side reactions (e.g., hydrolysis of the benzyloxy group) and exothermicity during reagent addition.

- Solutions :

- Use flow chemistry for better temperature control.

- Replace CH2Cl2 with acetonitrile to stabilize intermediates.

- Optimize stoichiometry via Design of Experiments (DoE) to minimize excess reagents .

Q. How can structural modifications enhance biological activity (e.g., enzyme inhibition)?

- Case Study : Replace the phthalimide moiety with thiazole or pyridine derivatives to improve binding to enzyme active sites. For example, N-[3-chloro-4-(trifluoromethoxy)benzyl] analogs showed enhanced cholinesterase inhibition (IC50 ~1.3 mg/mL) compared to unmodified phthalimides .

- Screening : Use molecular docking paired with in vitro assays (e.g., Ellman’s method for acetylcholinesterase inhibition).

Q. How do conflicting data on thermal stability impact experimental design?

- Analysis : DSC data shows decomposition above 70°C, but some protocols suggest drying at 70°C. This discrepancy may arise from batch-specific impurities or solvent residues.

- Resolution : Conduct thermogravimetric analysis (TGA) for each batch and adjust drying temperatures dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.